

# Thrombin Substrate II molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** *Thrombin substrate ii,colorimetric*

**Cat. No.:** *B13834735*

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## Technical Profile: Thrombin Substrate II

Synonyms: S-2238, H-D-Phe-Pip-Arg-pNA · 2HCl Content Type: Technical Reference & Application Guide

### Executive Summary

Thrombin Substrate II (commonly identified commercially as S-2238 or Chromozym TH) is a synthetic, chromogenic peptide substrate designed for the highly specific quantification of Thrombin (Factor IIa) activity. Unlike natural substrates like fibrinogen, Thrombin Substrate II utilizes a short tripeptide sequence (D-Phe-Pip-Arg) coupled to a p-nitroaniline (pNA) reporter group. Upon cleavage by Thrombin, free pNA is released, generating a distinct yellow colorimetric signal measurable at 405 nm.

This guide details the physicochemical properties, reaction kinetics, and validated experimental protocols for utilizing Thrombin Substrate II in drug development and enzymatic research.

## Chemical Identity & Physicochemical Properties[1] [2][3]

Thrombin Substrate II is supplied as a dihydrochloride salt to ensure stability and water solubility. The inclusion of the non-natural amino acid PIPecolic acid (Pip) and the D-isomer of Phenylalanine enhances the substrate's affinity for Thrombin's active site while providing resistance to non-specific degradation by other plasma proteases.

## Table 1: Physicochemical Specifications

Property	Specification
Commercial Name	Thrombin Substrate II (S-2238)
Peptide Sequence	H-D-Phe-Pip-Arg-pNA
Full Chemical Name	H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride
Molecular Formula (Salt)	$C_{27}H_{36}N_8O_5 \cdot 2HCl$
Molecular Weight (Salt)	625.6 g/mol
Molecular Weight (Free Base)	~552.6 g/mol
CAS Number	64815-81-2 (Free base)
Solubility	Soluble in water (>10 mM) and aqueous buffers
Appearance	White to off-white lyophilized powder
Absorption Max (pNA)	405 nm (Molar Extinction Coefficient )

## Mechanistic Profile & Kinetics[4][5][6]

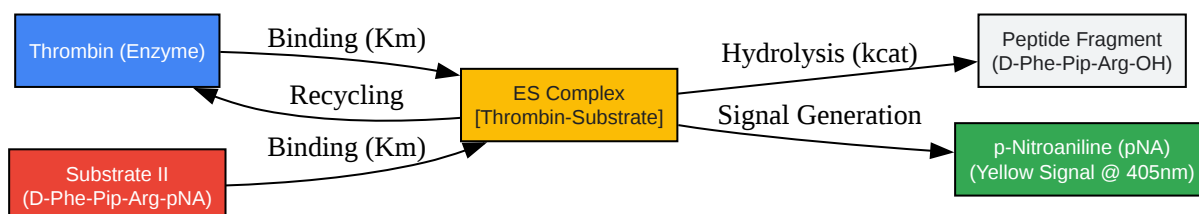
### Mechanism of Action

Thrombin is a serine protease that preferentially cleaves peptide bonds following an Arginine (Arg) residue.[1] In Thrombin Substrate II, the enzyme targets the amide bond between the C-terminal Arginine and the p-nitroaniline group.

The reaction proceeds via a Michaelis-Menten mechanism:[2]

- **Binding:** Thrombin recognizes the D-Phe-Pip-Arg motif, which mimics the natural cleavage site of fibrinogen but with higher affinity due to the stereochemical rigidity of the Pipecolic acid ring.
- **Catalysis:** The catalytic triad of Thrombin hydrolyzes the Arg-pNA bond.
- **Release:** The peptide fragment (H-D-Phe-Pip-Arg-OH) and free p-nitroaniline (pNA) are released. The accumulation of pNA results in a linear increase in absorbance at 405 nm.

## Diagram 1: Enzymatic Cleavage Pathway



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Caption: Kinetic pathway of Thrombin Substrate II hydrolysis. The enzyme recycles after releasing the chromogenic pNA reporter.

## Kinetic Constants

The kinetic efficiency of Thrombin Substrate II makes it highly sensitive. The low  $K_m$  indicates high affinity, allowing for the detection of low levels of Thrombin.

Parameter	Human Thrombin	Bovine Thrombin	Significance
	~7 - 10 $\mu$ M	~10 - 12 $\mu$ M	Substrate concentration at half-max velocity. Low = High Affinity.
	~180	~200	Turnover number. High = Rapid signal generation.
Optimum pH	8.3	8.3	Physiological pH (7.4) is usable but 8.3 yields max activity.

## Experimental Protocols

### A. Reconstitution and Storage

Critical Note: The dihydrochloride salt is hygroscopic.<sup>[3]</sup> Equilibrate the vial to room temperature before opening to prevent condensation.

- Solvent: Use sterile, distilled water or dilute acidic buffer (pH 4.0) for stock solutions to prevent autohydrolysis.
- Concentration: Prepare a 10 mM stock solution.
  - Calculation: Dissolve 25 mg of Thrombin Substrate II (MW 625.6) in 4.0 mL of water.
- Storage: Aliquot stock solution into light-protective tubes. Store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

### B. Thrombin Activity Assay (Kinetic Mode)

This protocol describes a continuous kinetic assay, which is superior to endpoint assays for determining accurate enzymatic rates.

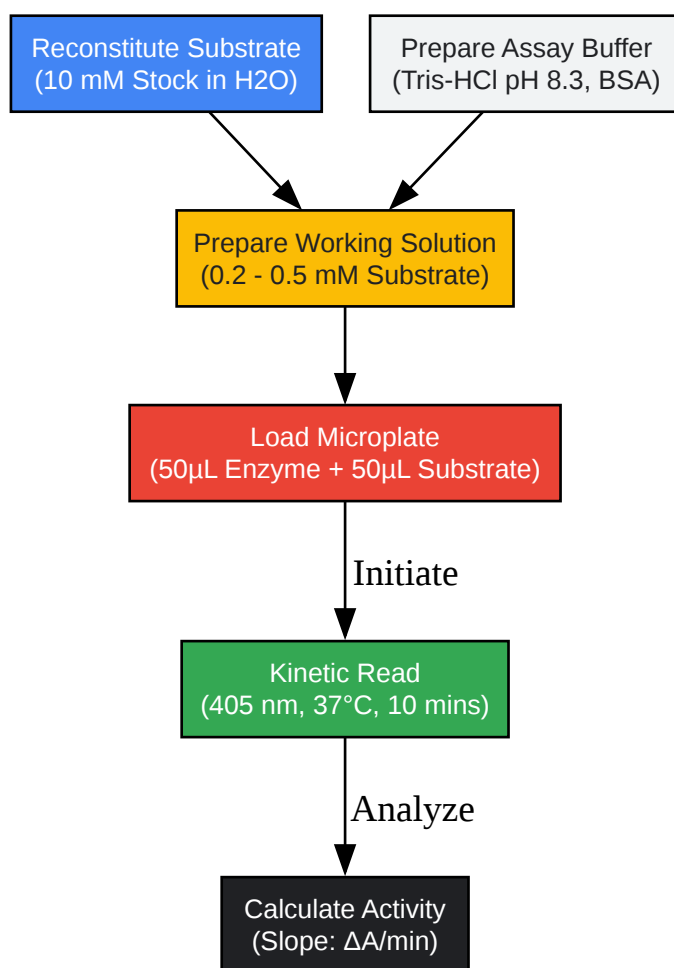
**Reagents:**

- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.3.
- Enzyme: Thrombin (Human or Bovine), diluted to ~0.1 - 1.0 NIH Units/mL.
- Substrate: Thrombin Substrate II (reconstituted to 10 mM stock).

**Workflow:**

- Dilution: Dilute the 10 mM Substrate Stock to 0.2 mM - 0.5 mM working concentration in Assay Buffer.
- Blanking: Add 100  $\mu$ L of Substrate Working Solution to control wells (Blank).
- Reaction: Add 50  $\mu$ L of Thrombin sample to test wells.
- Initiation: Add 50  $\mu$ L of Substrate Working Solution to test wells (Final Volume: 100  $\mu$ L).
- Measurement: Immediately monitor Absorbance at 405 nm (A405) every 30 seconds for 10 minutes at 37°C.
- Analysis: Calculate the slope ( ) of the linear portion of the curve.

**Diagram 2: Assay Workflow Logic**



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Caption: Step-by-step workflow for the kinetic determination of Thrombin activity.

## Scientific Integrity & Troubleshooting (E-E-A-T)

### Specificity Controls

While Thrombin Substrate II is highly specific, cross-reactivity with high concentrations of Factor Xa or Trypsin can occur.

- Validation: To verify that the signal is Thrombin-derived, pre-incubate the sample with Hirudin (a specific Thrombin inhibitor). Complete suppression of the signal confirms Thrombin specificity.

### Linearity & Limits

- Linear Range: The assay is linear typically between 0.05 and 1.0 NIH Units/mL of Thrombin.
- Inner Filter Effect: If A405 exceeds 2.0, dilute the sample. High optical density compromises the linearity of the Beer-Lambert law.

## Calculation of Units

Activity is often expressed in pNA released.

- $\epsilon$ : Extinction coefficient of pNA (~9.6 at 405nm).
- $l$ : Pathlength (0.3 cm for 100 $\mu$ L in standard 96-well plate).

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